molecular formula C15H11ClN2S B2646707 2-(4-Chlorobenzyl)-4-quinazolinethiol CAS No. 303149-23-7

2-(4-Chlorobenzyl)-4-quinazolinethiol

Cat. No. B2646707
CAS RN: 303149-23-7
M. Wt: 286.78
InChI Key: UIYZWJVIMFVNSO-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorobenzyl)-4-quinazolinethiol” is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising a benzene ring fused to a pyrimidine ring . The “2-(4-Chlorobenzyl)” part suggests a substitution at the 2nd position of the quinazoline ring with a 4-Chlorobenzyl group .


Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorobenzyl)-4-quinazolinethiol” are not available, similar compounds have been synthesized through various methods. For instance, the reaction of Co(NCS)2 with 4-(4-chlorobenzyl)pyridine leads to the formation of Co(NCS)2 (4-(4-chlorobenzyl)pyridine)4 .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely involve a quinazoline core with a 4-Chlorobenzyl group attached at the 2nd position .


Chemical Reactions Analysis

While specific reactions involving “2-(4-Chlorobenzyl)-4-quinazolinethiol” are not available, similar compounds have been involved in various reactions. For example, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely be similar to those of related compounds. For example, 4-Chlorobenzyl alcohol has a melting point of 70 °C .

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(4-Chlorobenzyl)-4-quinazolinethiol”. For instance, reactions at the benzylic position are very important for synthesis problems .

Safety and Hazards

The safety and hazards associated with “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely be similar to those of related compounds. For instance, 4-Chlorobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on “2-(4-Chlorobenzyl)-4-quinazolinethiol” would likely depend on its potential applications. For instance, the synthesis and molecular docking for anti-inflammatory activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine has been studied .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYZWJVIMFVNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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